molecular formula C18H16ClN3O B2955214 3-((4-chlorobenzyl)amino)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 899977-96-9

3-((4-chlorobenzyl)amino)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2955214
CAS No.: 899977-96-9
M. Wt: 325.8
InChI Key: JMRAGAAJASOLQH-UHFFFAOYSA-N
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Description

3-((4-chlorobenzyl)amino)-1-(p-tolyl)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a pyrazinone derivative that has been synthesized using various methods.

Scientific Research Applications

Herbicide Development

One study discusses the synthesis and application of pyridazinone derivatives, highlighting their potential as herbicides. These compounds, including variations of the core structure, exhibit mechanisms of action that inhibit photosynthesis and chloroplast development in plants. This property is linked to their phytotoxicity, offering a basis for developing new herbicidal formulations (Hilton et al., 1969).

Antimicrobial Activities

Research into the crystal structure and antimicrobial activity of related compounds has shown significant promise. For example, one study synthesized a derivative that demonstrated favorable antimicrobial properties comparable to reference agents, indicating potential applications in combating bacterial and fungal infections (Okasha et al., 2022).

Antiarrhythmic Potential

Another area of research explores the antiarrhythmic activities of tricyclic and tetracyclic thienopyridine derivatives, which include the chlorobenzylamino group. Some synthesized compounds showed high antiarrhythmic activities, suggesting potential therapeutic applications in treating arrhythmias (Abdel-Hafez et al., 2009).

Material Science Applications

The corrosion mitigation effects of pyran derivatives on mild steel in acidic solutions have been studied, with some compounds showing high inhibition efficiency. This research suggests applications in protecting metals from corrosion, which is crucial in various industrial processes (Saranya et al., 2020).

Synthesis and Structural Analysis

Studies also focus on the synthesis of related compounds and their structural analysis, providing insights into their molecular configurations and interactions. Such research contributes to understanding the properties and potential applications of these compounds in more depth (Ganesha et al., 2021).

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-2-8-16(9-3-13)22-11-10-20-17(18(22)23)21-12-14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRAGAAJASOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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